molecular formula C8H8N2O B11812970 3-Methoxy-5-methylpicolinonitrile

3-Methoxy-5-methylpicolinonitrile

Cat. No.: B11812970
M. Wt: 148.16 g/mol
InChI Key: LCBCRRXOLXTXIR-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpicolinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of picolinonitrile, characterized by the presence of a methoxy group at the third position and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylpicolinonitrile typically involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylpicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-methylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-methylpicolinonitrile is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methoxy-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,1-2H3

InChI Key

LCBCRRXOLXTXIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C#N)OC

Origin of Product

United States

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